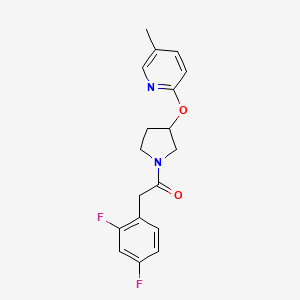

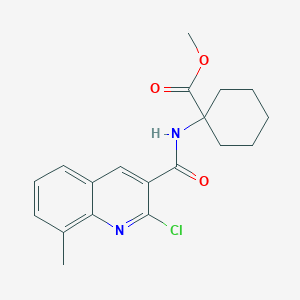

![molecular formula C26H23NO4 B2778162 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid CAS No. 2137687-37-5](/img/structure/B2778162.png)

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known as 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid, has a CAS Number of 260367-12-2 and a linear formula of C19H19NO5 . It is a solid substance with a molecular weight of 341.36 .

Molecular Structure Analysis

The compound has a complex structure, as indicated by its linear formula C19H19NO5 . The presence of the fluorenylmethyloxycarbonyl (Fmoc) group suggests it may be used in the protection of amino acids during peptide synthesis.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 341.36 . The boiling point is 602.6°C at 760 mmHg .Scientific Research Applications

Fluorescent Labeling and Sensing

Novel Stable Fluorophore : Research has identified compounds such as 6-Methoxy-4-quinolone, derived from similar structural precursors, as novel fluorophores with strong fluorescence in a wide pH range of aqueous media. These compounds exhibit high stability against light and heat, making them valuable as fluorescent labeling reagents for biomedical analysis, including the determination of carboxylic acids (Hirano et al., 2004).

Catalysis and Synthesis

Tetrazole 5-Acetic Acid Catalyzed Synthesis : Tetrazole 5-acetic acid has been utilized as an organocatalyst for the synthesis of derivatives, showcasing the importance of acetic acid derivatives in facilitating chemical reactions under solvent-free conditions. This catalysis process underscores the versatility of such compounds in synthesizing derivatives with potential applications in material science and pharmaceuticals (Mondal et al., 2019).

Surfactants for Carbon Nanotube Dispersion

Enzyme-activated Surfactants : N-Fluorenyl-9-methoxycarbonyl-protected amino acids, bearing structural resemblance to the query compound, have been used as surfactants for carbon nanotubes (CNTs). These surfactants can be enzymatically activated to create homogeneous aqueous nanotube dispersions on-demand, highlighting the potential application of similar compounds in nanotechnology and material science (Cousins et al., 2009).

Coordination Compounds and Catalysis

Coordination Compounds : Syntheses of coordination compounds based on similar acetic acid derivatives have been explored for their applications in enantioselective catalysis. These compounds demonstrate the utility of acetic acid derivatives in forming coordination complexes with metals, which can be used in asymmetric synthesis and catalysis, potentially impacting various fields such as organic synthesis and material science (Jansa et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinolin-5-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)14-17-6-5-7-18-15-27(13-12-19(17)18)26(30)31-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-11,24H,12-16H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQBUQKQSGFQKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=CC=C2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

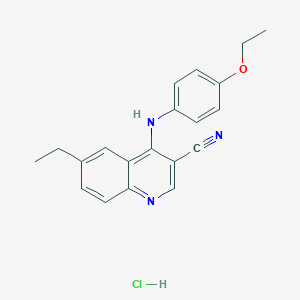

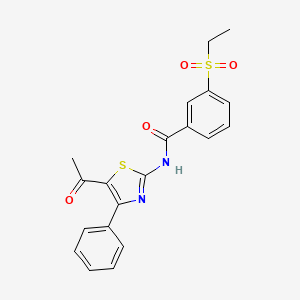

![Ethyl 4-(7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2778083.png)

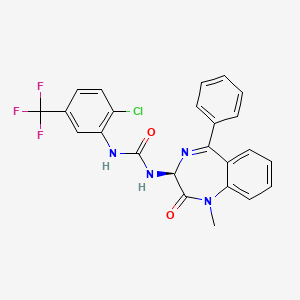

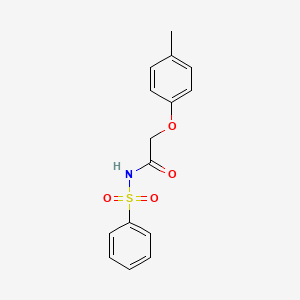

![6-ethyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2778087.png)

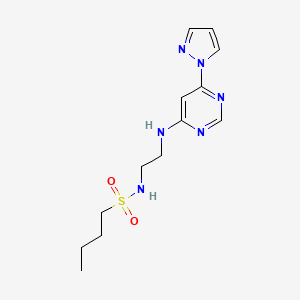

![N1-(benzo[d]thiazol-2-yl)-N2-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2778093.png)

![2-(4-(2-fluorophenyl)piperazin-1-yl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2778094.png)

![3-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2778097.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2778098.png)

![Methyl ({4-methyl-5-[(3-methyl-1H-pyrazol-1-YL)methyl]-4H-1,2,4-triazol-3-YL}thio)acetate](/img/structure/B2778099.png)